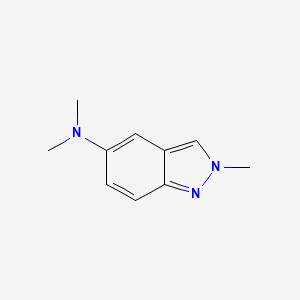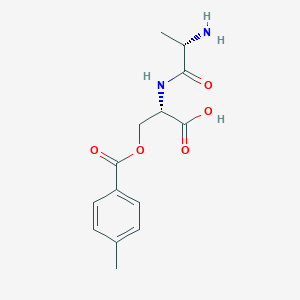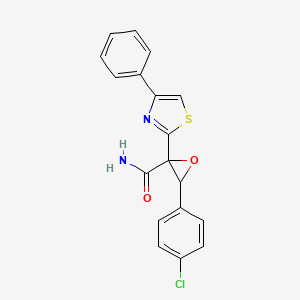
3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is a synthetic organic compound that belongs to the class of oxirane carboxamides This compound is characterized by the presence of a chlorophenyl group, a phenylthiazolyl group, and an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Oxirane Ring: The oxirane ring can be formed through the epoxidation of an alkene using a peracid such as m-chloroperoxybenzoic acid (m-CPBA).
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the oxirane ring.
Reduction: Reduction reactions can occur at the oxirane ring, leading to the formation of diols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include diols.
Substitution: Products may include substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxirane ring is known to be reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-methanol: Similar structure but with a hydroxyl group instead of a carboxamide group.
Uniqueness
The presence of the oxirane ring and the combination of the chlorophenyl and phenylthiazolyl groups make 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide unique. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
特性
CAS番号 |
919201-74-4 |
|---|---|
分子式 |
C18H13ClN2O2S |
分子量 |
356.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-8-6-12(7-9-13)15-18(23-15,16(20)22)17-21-14(10-24-17)11-4-2-1-3-5-11/h1-10,15H,(H2,20,22) |
InChIキー |
MDXAJMCNTIDUHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3(C(O3)C4=CC=C(C=C4)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
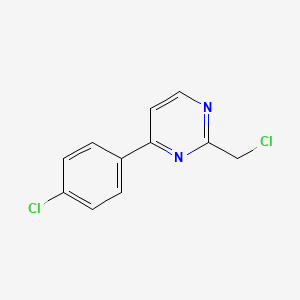

![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)
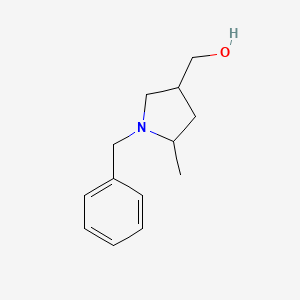
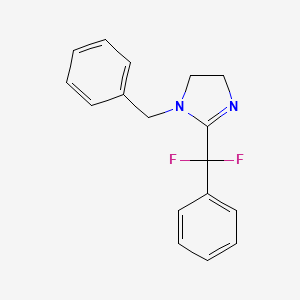
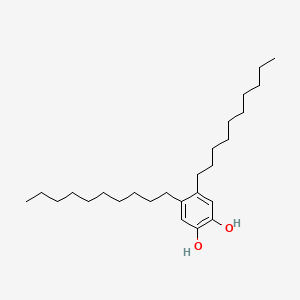
![9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine](/img/structure/B12628362.png)
![(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol](/img/structure/B12628364.png)
![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)
